Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone
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Overview
Description
(5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system, and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE typically involves the condensation of 2-chlorobenzohydrazide with 5,8-dihydroquinolin-8-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of (5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline core structure can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzohydrazide: A precursor in the synthesis of the compound.
Quinoline: The core structure of the compound.
Hydrazones: A class of compounds with similar functional groups.
Uniqueness
(5Z)-5-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is unique due to the combination of the quinoline core and the 2-chlorophenyl hydrazone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClN3O |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10ClN3O/c16-11-5-1-2-6-13(11)19-18-12-7-8-14(20)15-10(12)4-3-9-17-15/h1-9,20H |
InChI Key |
NIROTJFNOCJOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)Cl |
Origin of Product |
United States |
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